molecular formula C16H23F2N5O B10911418 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide

Cat. No.: B10911418
M. Wt: 339.38 g/mol
InChI Key: ADRBPBYCLUAAIN-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with difluoromethyl and other substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolyl moiety may contribute to the overall stability and activity of the compound. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfinyl]-4,5-dihydro-5,5-dimethyl-

Uniqueness

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]ACETAMIDE is unique due to its specific combination of difluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23F2N5O

Molecular Weight

339.38 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)acetamide

InChI

InChI=1S/C16H23F2N5O/c1-11-8-12(15(17)18)21-23(11)10-14(24)20-13(16(2,3)4)9-22-7-5-6-19-22/h5-8,13,15H,9-10H2,1-4H3,(H,20,24)

InChI Key

ADRBPBYCLUAAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(CN2C=CC=N2)C(C)(C)C)C(F)F

Origin of Product

United States

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